![molecular formula C54H46Cl2P2Ru+ B12518527 [RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
[RuCl(p-cymene)((R)-binap)]Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [RuCl(p-cymene)(®-binap)]Cl is a ruthenium-based complex where the central ruthenium atom is coordinated with a chloride ion, a p-cymene ligand, and a chiral ®-binap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [RuCl(p-cymene)(®-binap)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-binap under controlled conditions. One common method involves the use of a weak base under aerobic conditions to facilitate the formation of the complex . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of [RuCl(p-cymene)(®-binap)]Cl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[RuCl(p-cymene)(®-binap)]Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in asymmetric hydrogenation.
Substitution: Ligand substitution reactions are common, where the chloride ion or the p-cymene ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving [RuCl(p-cymene)(®-binap)]Cl include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ®-binap ligand.
Major Products
The major products formed from reactions involving [RuCl(p-cymene)(®-binap)]Cl depend on the specific reaction type. For example, in asymmetric hydrogenation, the major products are often chiral alcohols or amines. In oxidation reactions, the products can include epoxides or ketones.
Applications De Recherche Scientifique
[RuCl(p-cymene)(®-binap)]Cl has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce chiral products.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as a therapeutic agent.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of [RuCl(p-cymene)(®-binap)]Cl involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through various pathways. The chiral ®-binap ligand plays a crucial role in inducing asymmetry in the reaction, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate but often include the activation of hydrogen or oxygen molecules and the formation of intermediate complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [RuCl(p-cymene)(®-binap)]Cl include:
(Cymene)ruthenium dichloride dimer: This compound has a similar structure but lacks the chiral ®-binap ligand.
[RuCl2(NHC)(p-cymene)] complexes: These complexes feature N-heterocyclic carbene ligands instead of ®-binap and are used in similar catalytic applications.
Uniqueness
The uniqueness of [RuCl(p-cymene)(®-binap)]Cl lies in its chiral ®-binap ligand, which imparts high enantioselectivity to the reactions it catalyzes. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
Propriétés
Formule moléculaire |
C54H46Cl2P2Ru+ |
|---|---|
Poids moléculaire |
928.9 g/mol |
Nom IUPAC |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 |
Clé InChI |
MMAGOHNRINMYDK-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


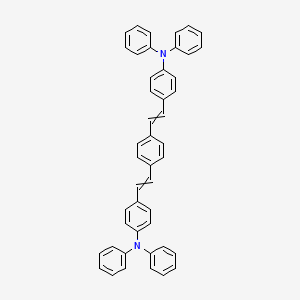
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
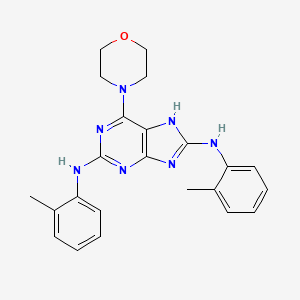
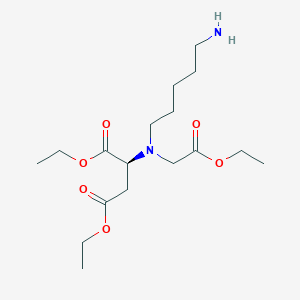
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
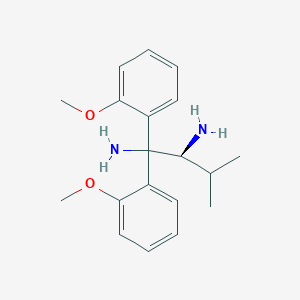
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
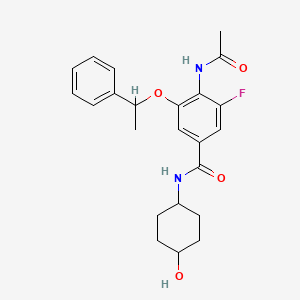
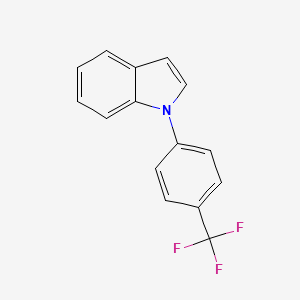
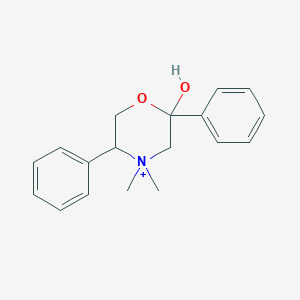
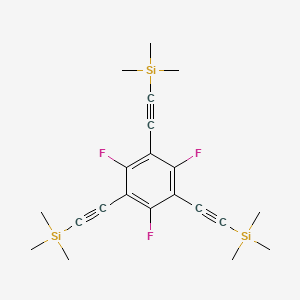
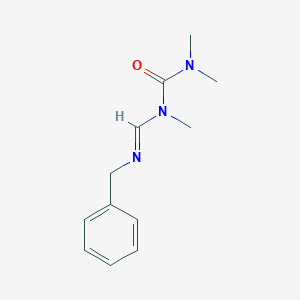
![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
